Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-, is a complex organic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in pharmaceuticals, materials science, and organic electronics. This specific compound features a trifluoromethyl group and a methylsulfonyl substituent on a biphenyl moiety, enhancing its chemical properties and potential applications.
Quinoxaline derivatives are often synthesized in laboratory settings, leveraging various organic synthesis techniques. The compound's unique structure suggests it may be derived from established synthetic routes involving quinoxaline precursors and functionalization methods.
This compound is classified under heterocyclic compounds, specifically as a substituted quinoxaline. Heterocycles are compounds containing rings with at least one atom that is not carbon, which contributes to their unique chemical properties.
The synthesis of quinoxaline derivatives typically involves several methodologies, including:
For this specific compound, a likely synthetic route involves:
The molecular structure of quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- can be depicted as follows:
The molecular formula is , with a molecular weight of approximately 396.4 g/mol. The compound's structural features contribute to its potential reactivity and interaction with biological targets.
Quinoxaline derivatives can undergo various chemical reactions:
The reactions may involve catalysts or specific conditions (e.g., temperature, solvent) to optimize yields and selectivity. For instance, reactions may be performed under acidic or basic conditions depending on the desired outcome.
The mechanism of action for quinoxaline derivatives often involves interaction with biological targets such as enzymes or receptors. The electron-rich nature of the quinoxaline ring can facilitate binding to target sites.
Research indicates that quinoxalines may exhibit inhibitory effects on certain enzymes, potentially impacting pathways involved in diseases such as cancer or infections. Specific binding affinities and kinetic parameters would require further experimental validation.
Quinoxaline derivatives typically exhibit:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize these properties.
Quinoxaline derivatives have broad applications in:
The synthesis of 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)quinoxaline relies on sequential transformations, integrating halogenated precursors, palladium-catalyzed coupling, and late-stage functionalization. The core quinoxaline scaffold is typically constructed via condensation of 4-(trifluoromethyl)benzene-1,2-diamine with α-keto esters or α-halo ketones under acidic conditions [7]. Optimization studies show that 20% aqueous acetic acid at 25°C provides the highest yield (68–75%) for 3-methyl-5-(trifluoromethyl)quinoxalin-2(1H)-one, minimizing side-product formation from oxidation or over-alkylation [7].
Critical to installing the 3-methyl group is the chemoselective reductive amination step. Sodium pyruvate reacts with 4-(trifluoromethyl)benzene-1,2-diamine under mild acid catalysis, where protonation of the carbonyl oxygen enhances electrophilicity for nucleophilic attack by the diamine. Kinetic control is essential: temperatures >70°C promote bis-condensation, while <20°C slow reaction rates. Ethanol-water (4:1 v/v) recrystallization yields analytically pure intermediates, confirmed by NMR and mass spectrometry [7] [10].
The biphenyl motif is incorporated via Suzuki-Miyaura coupling between 4-bromo-3-methyl-5-(trifluoromethyl)quinoxaline and 3-(methylsulfonyl)phenylboronic acid. Key advances include:
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | THF | 66 | 85–90 |
Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 62 |
PEPPSI-IPr | Cs₂CO₃ | Toluene | 110 | 78 |
For analogs requiring further functionalization, demethylation of methoxyquinoxaline precursors uses BBr₃ in CH₂Cl₂ (−78°C to 25°C). The phenolic product is converted to a triflate (triflic anhydride, 2,6-lutidine) for subsequent cross-coupling. Triflates exhibit superior stability versus bromides in multi-kilogram syntheses, though anhydrous handling is critical to prevent hydrolysis [6] [8].
Palladium catalysis dominates key bond-forming steps, with efficiency governed by:
Table 2: Catalytic Performance Comparison
Parameter | Pd(dppf)Cl₂·CH₂Cl₂ | PEPPSI-IPr | Pd/C |
---|---|---|---|
Turnover Number (TON) | 4200 | 3800 | 1800 |
Reaction Time (h) | 6 | 8 | 2 |
Pd Residue (ppm) | <50 | 120 | 150 |
Industrial translation faces hurdles:
Table 3: Scalability Parameters
Step | Critical Issue | Mitigation Strategy | Success Metric |
---|---|---|---|
Quinoxaline Condensation | Diamine oxidation | N₂ sparge, temp <25°C | Purity >95% (HPLC) |
Suzuki Coupling | Protodeboronation | Sub-stoichiometric boronic acid (1.1 eq) | Yield >85% |
Final Crystallization | Polymorphism | Seeded cooling crystallization | Single polymorph >99% |
Compound Names in Synthesis
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1